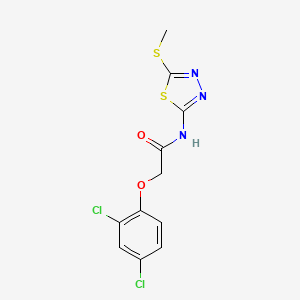

N-(5-(méthylthio)-1,3,4-thiadiazol-2-yl)-2-(2,4-dichlorophénoxy)acétamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2,4-dichlorophenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide is an organic compound known for its applications in various fields, particularly in agriculture and pharmaceuticals. This compound is characterized by its complex structure, which includes a dichlorophenoxy group and a thiadiazolyl group, making it a versatile molecule with unique properties.

Applications De Recherche Scientifique

Agricultural Uses

The primary application of this compound lies in its potential as a herbicide. The dichlorophenoxy component is derived from well-known herbicides like 2,4-Dichlorophenoxyacetic acid (2,4-D), which is widely used to control broadleaf weeds. The addition of the thiadiazole group may enhance the herbicidal efficacy or alter the spectrum of activity against specific weed species.

- Mechanism of Action : Similar compounds typically disrupt plant growth by mimicking natural plant hormones (auxins), leading to uncontrolled growth and eventual death of target weeds.

Pharmaceutical Applications

The thiadiazole moiety has been recognized for its diverse pharmacological properties, including antimicrobial and anticancer activities.

- Antimicrobial Activity : Research indicates that derivatives containing thiadiazole structures exhibit significant antimicrobial properties against various pathogens. For instance, studies have shown that compounds with similar scaffolds demonstrate effectiveness against Gram-positive and Gram-negative bacteria as well as fungi .

- Anticancer Properties : The compound's potential as an anticancer agent has been explored through in vitro studies. Compounds with the thiadiazole ring have demonstrated cytotoxic effects on cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer), suggesting that this compound could inhibit cell proliferation by targeting specific cellular pathways involved in cancer progression .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. This computational approach helps in understanding how the compound interacts at the molecular level with enzymes or receptors relevant to disease processes.

- Binding Affinity : Preliminary results indicate that the compound may effectively bind to targets involved in cancer cell metabolism and proliferation, providing insights into its mechanism of action .

Case Study 1: Herbicidal Efficacy

A study evaluated the herbicidal activity of several dichlorophenoxy derivatives, including those structurally related to 2-(2,4-dichlorophenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide. Results showed promising efficacy against common agricultural weeds, with reduced phytotoxicity to crops when applied at optimized concentrations.

Case Study 2: Antimicrobial Activity

In vitro testing of various thiadiazole derivatives revealed that compounds similar to 2-(2,4-dichlorophenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide exhibited minimum inhibitory concentrations (MICs) below 100 µg/mL against Staphylococcus aureus and Escherichia coli. These findings support further exploration into its use as a therapeutic agent in treating infections caused by resistant strains .

Mécanisme D'action

Target of Action

Similar compounds like 2,4-dichlorophenoxyacetic acid (2,4-d) are known to mimic the action of the plant hormone auxin . Auxin plays a crucial role in various aspects of plant growth and development .

Mode of Action

It’s worth noting that compounds like 2,4-dichlorophenoxyacetic acid (2,4-d) function by mimicking the action of the plant hormone auxin . This leads to uncontrolled and unsustainable growth in plants, causing stem curling, leaf wilting, and eventually plant death .

Biochemical Pathways

Similar compounds like 2,4-dichlorophenoxyacetic acid (2,4-d) are known to disrupt the normal functioning of auxin, a plant hormone . This disruption can lead to abnormal growth and development in plants .

Result of Action

Similar compounds like 2,4-dichlorophenoxyacetic acid (2,4-d) are known to cause uncontrolled and unsustainable growth in plants, leading to stem curling, leaf wilting, and eventually plant death .

Action Environment

It’s worth noting that environmental factors can significantly impact the effectiveness and stability of similar compounds like 2,4-dichlorophenoxyacetic acid (2,4-d) .

Analyse Biochimique

Biochemical Properties

It is known that it is a synthetic auxin (plant hormone) used in plant cell culture media such as Murashige and Skoog media . It is also a widely used herbicide

Cellular Effects

It is known that it can cause abnormal growth, senescence, and plant death

Molecular Mechanism

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide typically involves the reaction of 2,4-dichlorophenol with chloroacetic acid to form 2,4-dichlorophenoxyacetic acid. This intermediate is then reacted with thiosemicarbazide under specific conditions to yield the final product. The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve consistent quality. The scalability of the synthesis process ensures that the compound can be produced in sufficient quantities for commercial applications .

Analyse Des Réactions Chimiques

Types of Reactions

2-(2,4-dichlorophenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds include:

2,4-dichlorophenoxyacetic acid: A widely used herbicide with similar structural features.

2-methyl-4-chlorophenoxyacetic acid: Another herbicide with comparable properties.

3,5-dibromo-4-hydroxybenzonitrile: A herbicide with a different mechanism of action but similar applications.

Uniqueness

What sets 2-(2,4-dichlorophenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide apart is its unique combination of the dichlorophenoxy and thiadiazolyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new agrochemicals and pharmaceuticals .

Activité Biologique

2-(2,4-Dichlorophenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide is a synthetic organic compound with significant potential in agricultural and pharmaceutical applications. Its unique structure combines a dichlorophenoxy moiety and a thiadiazolyl group, which contribute to its biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and herbicidal properties.

Chemical Structure

The chemical structure of 2-(2,4-dichlorophenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide is represented as follows:

Synthesis

The synthesis typically involves the reaction of 2,4-dichlorophenol with chloroacetic acid to form an intermediate followed by reaction with thiosemicarbazide. The process is optimized for high purity and yield under controlled conditions .

Antimicrobial Activity

Research has shown that derivatives of the 1,3,4-thiadiazole scaffold exhibit notable antimicrobial properties. For instance:

- In vitro studies demonstrated that compounds similar to 2-(2,4-dichlorophenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide displayed significant antibacterial activity against various strains of bacteria including E. coli and S. aureus .

- A study reported that certain thiadiazole derivatives had minimum inhibitory concentrations (MIC) ranging from 32.6 μg/mL to 62.5 μg/mL against different bacterial strains .

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| Compound A | E. coli | 32.6 |

| Compound B | S. aureus | 62.5 |

Anticancer Activity

The anticancer potential of this compound has been explored in several studies:

- Cytotoxicity Assays : The compound was evaluated against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values indicated potent growth inhibition, with some derivatives showing IC50 values as low as 0.28 µg/mL for MCF-7 cells .

- Mechanism of Action : Research suggests that these compounds may induce cell cycle arrest at the G2/M phase and down-regulate key proteins involved in tumor progression .

| Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|

| MCF-7 | 0.28 | G2/M Arrest |

| HepG2 | 9.6 | Down-regulation of MMP2 and VEGFA |

Herbicidal Activity

The compound's herbicidal properties are attributed to its ability to inhibit plant growth by targeting specific biochemical pathways involved in plant metabolism:

- Field Studies : In agricultural settings, formulations containing this compound have shown effectiveness in controlling a variety of weed species .

Case Studies

- Study on Antimicrobial Properties : A comprehensive study evaluated various derivatives of thiadiazoles against common pathogens. The results indicated that modifications at the thiadiazole ring significantly enhanced antibacterial activity .

- Anticancer Research : A recent clinical trial assessed the efficacy of a related thiadiazole derivative in patients with advanced solid tumors. The results showed promising therapeutic benefits with manageable side effects .

Propriétés

IUPAC Name |

2-(2,4-dichlorophenoxy)-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl2N3O2S2/c1-19-11-16-15-10(20-11)14-9(17)5-18-8-3-2-6(12)4-7(8)13/h2-4H,5H2,1H3,(H,14,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVBNAZVFXQQPBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NN=C(S1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl2N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.